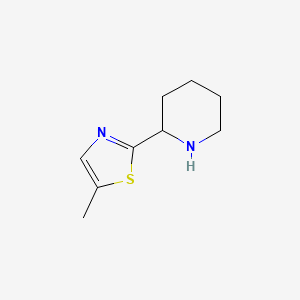

2-(5-Methyl-1,3-thiazol-2-yl)piperidine

Descripción

Significance of Piperidine-Thiazole Hybrid Scaffolds in Modern Chemical Biology

The hybridization of distinct pharmacophoric units is a well-established strategy in medicinal chemistry for the design of novel therapeutic agents with potentially enhanced or unique biological activities. Piperidine (B6355638) and thiazole (B1198619) moieties are frequently found in a wide array of biologically active compounds and approved drugs. nih.gov

The piperidine ring, a six-membered saturated heterocycle containing a nitrogen atom, is a ubiquitous structural motif in pharmaceuticals and natural alkaloids. nih.gov Its conformational flexibility and ability to engage in hydrogen bonding and other non-covalent interactions allow it to serve as a versatile scaffold for interacting with various biological targets. mdpi.com The piperidine nucleus is a key component in drugs with diverse applications.

The thiazole ring is a five-membered aromatic heterocycle containing both sulfur and nitrogen. This scaffold is also a cornerstone in medicinal chemistry, present in numerous compounds with a broad spectrum of pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer activities. google.commdpi.com The thiazole moiety's electronic properties and ability to act as a bioisostere for other functional groups contribute to its prevalence in drug design. researchgate.net

The combination of these two privileged structures into a single piperidine-thiazole hybrid scaffold offers the potential for synergistic or novel biological effects. Such hybrids are explored for their ability to interact with multiple biological targets or to fine-tune the pharmacokinetic and pharmacodynamic properties of a lead compound. The exploration of these hybrids is an active area of research in the quest for new therapeutic agents.

Overview of Heterocyclic Chemistry Contributions to Advanced Compound Design

Heterocyclic chemistry is a fundamental pillar of modern drug discovery and development. nih.gov Heterocyclic compounds, defined as cyclic structures containing at least one atom other than carbon within the ring, are integral to the design of a vast majority of pharmaceuticals. researchgate.net Their structural diversity and the unique physicochemical properties imparted by the heteroatoms (such as nitrogen, sulfur, and oxygen) make them indispensable tools for medicinal chemists. nih.gov

The contributions of heterocyclic chemistry to advanced compound design are multifaceted:

Scaffolding for Bioactive Molecules: Heterocycles provide rigid or flexible frameworks that can be decorated with various functional groups to optimize interactions with biological targets. researchgate.net

Modulation of Physicochemical Properties: The introduction of heteroatoms can influence a molecule's solubility, lipophilicity, metabolic stability, and other properties crucial for drug-likeness.

Bioisosteric Replacement: Heterocyclic rings are often used as bioisosteres to replace other functional groups, which can lead to improved potency, selectivity, or reduced toxicity.

Advances in synthetic methodologies have further expanded the accessibility and diversity of heterocyclic compounds, enabling the creation of complex molecular architectures for biological screening. nih.gov

Research Trajectory and Future Perspectives for 2-(5-Methyl-1,3-thiazol-2-yl)piperidine as a Molecular Entity

While the broader class of piperidine-thiazole hybrids has been the subject of considerable research, specific investigations into 2-(5-Methyl-1,3-thiazol-2-yl)piperidine are not extensively documented in publicly available literature. This highlights the compound as an area ripe for future exploration. The research trajectory for this specific molecule is likely to be guided by the known biological activities of its constituent parts and related hybrid structures.

Future research directions could include:

Synthesis and Characterization: Development and optimization of synthetic routes to access 2-(5-Methyl-1,3-thiazol-2-yl)piperidine and its derivatives.

Biological Screening: Evaluation of the compound's activity in a range of biological assays, based on the known pharmacology of piperidine and thiazole derivatives. Potential areas of investigation include its antimicrobial, anticancer, anti-inflammatory, and neurological activities. nih.gov

Structure-Activity Relationship (SAR) Studies: Systematic modification of the 2-(5-Methyl-1,3-thiazol-2-yl)piperidine scaffold to understand how structural changes influence its biological activity.

Given the precedent set by similar molecular frameworks, 2-(5-Methyl-1,3-thiazol-2-yl)piperidine represents a promising, yet underexplored, molecular entity with the potential for significant contributions to medicinal chemistry and drug discovery.

Table of Chemical Properties

Below is a table summarizing the key chemical properties for a closely related isomer, 4-(5-Methyl-1,3-thiazol-2-yl)piperidine, which can provide an indication of the properties of the title compound.

| Property | Value |

| CAS Number | 1249151-01-6 chemscene.com |

| Molecular Formula | C₉H₁₄N₂S chemscene.com |

| Molecular Weight | 182.29 g/mol chemscene.com |

| SMILES | CC1=CN=C(C2CCNCC2)S1 chemscene.com |

Propiedades

IUPAC Name |

5-methyl-2-piperidin-2-yl-1,3-thiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2S/c1-7-6-11-9(12-7)8-4-2-3-5-10-8/h6,8,10H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCHXNLPEYKHWFK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(S1)C2CCCCN2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 5 Methyl 1,3 Thiazol 2 Yl Piperidine and Analogues

Strategies for Thiazole (B1198619) Ring Formation and Functionalization

The formation of the thiazole ring is a cornerstone in the synthesis of 2-(5-Methyl-1,3-thiazol-2-yl)piperidine. Classical and modern methods offer a variety of pathways to this essential heterocycle.

Cyclization Reactions Utilizing Thiol Precursors

A primary and versatile method for thiazole synthesis is the Hantzsch thiazole synthesis, which involves the cyclocondensation of an α-haloketone with a thioamide. In the context of synthesizing the target compound, this would typically involve the reaction of a piperidine-2-carbothioamide (B13175292) with an appropriate α-haloketone. For the specific synthesis of the 5-methylthiazole (B1295346) derivative, 1-chloroacetone (chloroacetone) or 1-bromoacetone would be the ideal α-haloketone.

The key precursor, piperidine-2-carbothioamide, can be prepared from the corresponding piperidine-2-carbonitrile. A process for preparing the analogous piperidine-4-carbothioamide (B1532958) hydrochloride has been described, which involves reacting 4-cyanopiperidine (B19701) hydrochloride with hydrogen sulfide (B99878) in the presence of a catalytic amount of a base. A similar approach could be adapted for the synthesis of piperidine-2-carbothioamide.

| Precursor 1 | Precursor 2 | Product | Conditions | Yield (%) | Reference |

| Piperidine-4-carbonitrile HCl | H₂S | Piperidine-4-carbothioamide HCl | Catalytic base, closed vessel | 91 |

Once the piperidine-2-carbothioamide is obtained, the Hantzsch reaction with chloroacetone (B47974) would proceed, likely under mild heating in a suitable solvent such as ethanol, to yield 2-(5-Methyl-1,3-thiazol-2-yl)piperidine.

Condensation Reactions for Thiazole Annulation

Condensation reactions provide another powerful tool for the construction of the thiazole ring. These methods often involve the reaction of a compound containing a reactive methylene (B1212753) group adjacent to a carbonyl or cyano group with a sulfur-containing reagent. While direct examples for the synthesis of 2-(5-Methyl-1,3-thiazol-2-yl)piperidine are not prevalent in the literature, analogous syntheses of other substituted thiazoles suggest the feasibility of such routes. For instance, the reaction of α-aminonitriles with carbon disulfide or isothiocyanates can lead to 5-aminothiazoles.

Multicomponent Approaches to 5-Methyl-1,3-thiazole Derivatization

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules like substituted thiazoles. An MCR for the synthesis of 1-(thiazol-2-yl)pyrazole-3-carboxylates has been reported, which proceeds via an initial Hantzsch thiazole synthesis. This highlights the potential of combining the Hantzsch reaction with other transformations in a one-pot procedure to build more complex thiazole-containing scaffolds. While a specific MCR for 2-(5-Methyl-1,3-thiazol-2-yl)piperidine has not been detailed, the principles of MCRs suggest that a reaction involving a piperidine-derived component, a source for the C2-N3-S fragment of the thiazole, and a three-carbon building block for the C4-C5-methyl fragment could be a viable synthetic strategy.

Approaches for Piperidine (B6355638) Ring Construction and Modification

Intramolecular Cyclization Pathways for Piperidine Scaffolds

Intramolecular cyclization is a common and effective method for the construction of the piperidine ring. nih.gov These reactions typically involve a linear precursor containing a nitrogen atom and a reactive functional group at an appropriate distance to allow for a 6-endo or 6-exo cyclization. A variety of functional groups can participate in these cyclizations, including alkenes, alkynes, and halides.

Reductive amination of a δ-amino ketone or aldehyde is a classic example of an intramolecular pathway to piperidines. For the synthesis of 2-substituted piperidines, an appropriate linear precursor with a nitrogen nucleophile and an electrophilic carbon at the desired positions would be required. Radical-mediated cyclizations of unsaturated amines also provide a route to substituted piperidines.

| Cyclization Type | Precursor Type | Catalyst/Reagent | Key Features | Reference |

| Reductive Amination | δ-Amino ketone | Reducing agent | Forms C-N and C-H bonds | nih.gov |

| Radical Cyclization | Unsaturated amine | Radical initiator | Forms C-C or C-N bond | nih.gov |

| Aza-Michael Reaction | N-tethered alkene | Base or organocatalyst | Forms C-N bond | nih.gov |

Asymmetric Synthesis Methodologies for Chiral Piperidine Moieties

The synthesis of enantiomerically pure piperidines is of significant interest due to their prevalence in pharmaceuticals. Asymmetric synthesis of 2-substituted piperidines can be achieved through various strategies, including the use of chiral auxiliaries, chiral catalysts, or biocatalysis.

One approach involves a multicomponent coupling reaction using a chiral 2-methyleneaziridine, a Grignard reagent, and a 1,3-dihalopropane. This method allows for the stereoselective formation of the piperidine ring and the installation of the substituent at the 2-position.

Biocatalytic methods, such as the use of transaminases, have been employed for the asymmetric synthesis of 2-substituted piperidines from ω-chloroketones. This approach offers high enantioselectivity and can provide access to both enantiomers of the desired product.

| Method | Chiral Source | Key Transformation | Stereoselectivity | Reference |

| Multicomponent Coupling | Chiral 2-methyleneaziridine | Ring-opening and cyclization | High diastereoselectivity | |

| Biocatalytic Amination | Transaminase | Asymmetric amination of a ketone | High enantioselectivity |

These asymmetric methods can be used to prepare a chiral 2-substituted piperidine precursor, which can then be further elaborated to introduce the 5-methyl-1,3-thiazole moiety, for example, by converting a 2-cyano or 2-carboxy group into a thioamide for subsequent Hantzsch cyclization.

Reductive Amination Strategies for Piperidine Formation

Reductive amination is a cornerstone in the synthesis of piperidine rings, offering a versatile and efficient method for constructing the C-N bond. This strategy typically involves the reaction of a ketone or aldehyde with an amine to form an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine.

In the context of 2-(5-Methyl-1,3-thiazol-2-yl)piperidine synthesis, a common approach involves the reductive amination of a suitable δ-amino ketone or a related precursor. For instance, the reaction of a 1,5-dicarbonyl compound with ammonia (B1221849) or a primary amine, followed by reduction, can lead to the formation of the piperidine ring. The choice of reducing agent is critical and can influence the stereochemical outcome of the reaction. Common reducing agents include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), each offering different levels of reactivity and selectivity.

A notable example is the use of BH₃N(C₂H₅)₃ as both a catalyst and a reductant in the reductive amination of ketones and aldehydes with amines. rsc.org This reagent has demonstrated high efficiency under mild conditions, affording a range of secondary and tertiary amines in excellent yields. rsc.org Mechanistic studies suggest that BH₃N(C₂H₅)₃ facilitates the formation of the imine or iminium ion and subsequently acts as the reducing agent. rsc.org

Solid-phase synthesis techniques have also been employed, where reductive amination is a key step. For example, the synthesis of 2-amino-5-carboxamide thiazole derivatives on a solid support begins with the reductive amination of a 4-formyl-3-methoxy phenoxy resin. nih.gov This initial step is crucial to prevent the formation of isomers in subsequent reactions. nih.gov

The following table provides an overview of common reducing agents used in reductive amination for piperidine synthesis:

Table 1: Common Reducing Agents for Reductive Amination

| Reducing Agent | Abbreviation | Key Features |

| Sodium borohydride | NaBH₄ | Mild reducing agent, often used for aldehydes and ketones. |

| Sodium cyanoborohydride | NaBH₃CN | Selective for imines over ketones, effective under acidic conditions. |

| Sodium triacetoxyborohydride | NaBH(OAc)₃ | Mild and selective, particularly effective for reductive amination of a wide range of substrates. |

| Borane-triethylamine complex | BH₃N(C₂H₅)₃ | Acts as both a catalyst and a reductant, efficient under mild conditions. rsc.org |

Intermolecular Coupling Reactions for Piperidine-Thiazole Linkage

The formation of the bond connecting the piperidine and thiazole rings is a critical step in the synthesis of the target compound. Intermolecular coupling reactions provide a powerful means to achieve this, with various strategies available for forming either a direct C-C or C-N bond between the two heterocyclic systems.

Direct bond formation between pre-functionalized piperidine and thiazole rings is a common strategy. For C-C bond formation, this often involves the reaction of an organometallic derivative of one ring with an electrophilic partner on the other. For instance, a 2-lithiated or 2-magnesiated piperidine could react with a 2-halothiazole. Conversely, a 2-lithiated thiazole could react with an electrophilic piperidine derivative.

C-N bond formation strategies, such as the N-hydroamination reaction, represent a robust methodology for constructing C–N bonds. mdpi.com This approach involves the nucleophilic addition of a nitrogen atom to a C-C unsaturated bond. mdpi.com While thermodynamically favorable, the kinetics can be challenging due to electronic repulsion. mdpi.com

Metal-catalyzed cross-coupling reactions have become indispensable tools for the functionalization of heterocyclic compounds. Reactions such as the Suzuki, Stille, and Buchwald-Hartwig couplings allow for the precise and efficient formation of C-C and C-N bonds between the piperidine and thiazole moieties.

The Stille coupling, which utilizes organostannane intermediates, is an effective method for introducing substituents onto a thiazole core. derpharmachemica.com This reaction typically involves the coupling of a 2-stannylthiazole with a 2-halopiperidine (or vice versa) in the presence of a palladium catalyst.

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. nih.gov In the synthesis of related heterocyclic systems, this method has been used to couple amines with aryl or heteroaryl halides. nih.gov For the synthesis of 2-(5-Methyl-1,3-thiazol-2-yl)piperidine, this could involve the coupling of a 2-aminopiperidine (B1362689) derivative with a 2-halothiazole.

The following table summarizes key metal-catalyzed cross-coupling reactions applicable to piperidine-thiazole linkage:

Table 2: Metal-Catalyzed Cross-Coupling Reactions

| Reaction Name | Bond Formed | Key Reactants | Catalyst |

| Suzuki Coupling | C-C | Boronic acid/ester and halide/triflate | Palladium |

| Stille Coupling | C-C | Organostannane and halide/triflate | Palladium |

| Buchwald-Hartwig Amination | C-N | Amine and halide/triflate | Palladium |

Stereoselective Synthesis of 2-(5-Methyl-1,3-thiazol-2-yl)piperidine Diastereomers and Enantiomers

The 2-position of the piperidine ring in 2-(5-Methyl-1,3-thiazol-2-yl)piperidine is a stereocenter. Therefore, controlling the stereochemistry at this position is a significant aspect of its synthesis, leading to the formation of specific diastereomers and enantiomers.

Chiral auxiliaries can be employed to induce stereoselectivity in the synthesis of the piperidine ring. A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic scheme to control the stereochemical outcome of a reaction. After the desired stereochemistry is established, the auxiliary is removed. For example, a chiral amine could be used in a reductive amination reaction to form a piperidine ring with a specific stereochemistry.

Organocatalysis, the use of small organic molecules to catalyze chemical reactions, has emerged as a powerful tool for asymmetric synthesis. Chiral organocatalysts can be used to promote the enantioselective formation of the piperidine ring or the linkage to the thiazole moiety.

When a synthesis results in a racemic mixture (an equal mixture of both enantiomers), resolution techniques can be employed to separate the individual enantiomers. Classical resolution involves the reaction of the racemic mixture with a chiral resolving agent to form a pair of diastereomers. Since diastereomers have different physical properties, they can be separated by methods such as crystallization or chromatography. Once separated, the resolving agent is removed to yield the pure enantiomers.

Chiral chromatography is another powerful technique for separating enantiomers. This method utilizes a chiral stationary phase that interacts differently with the two enantiomers, leading to their separation as they pass through the chromatography column.

Structural and Conformational Analysis of 2 5 Methyl 1,3 Thiazol 2 Yl Piperidine

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental tools for determining the molecular structure of a compound. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy provide complementary information about the connectivity, molecular weight, and functional groups present in 2-(5-methyl-1,3-thiazol-2-yl)piperidine.

While specific experimental spectra for 2-(5-methyl-1,3-thiazol-2-yl)piperidine are not widely published, the expected proton (¹H) and carbon-¹³ (¹³C) NMR chemical shifts can be predicted based on the known values for piperidine (B6355638) and substituted thiazole (B1198619) moieties. nih.govresearchgate.netchemicalbook.com

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the protons on the piperidine ring, the thiazole ring, and the methyl group. The protons on the piperidine ring (positions 2 through 6) would typically appear as complex multiplets in the upfield region, approximately between 1.5 and 3.0 ppm. chemicalbook.comresearchgate.net The single proton at the C2 position of the piperidine ring, being adjacent to the thiazole substituent, would likely be shifted downfield. The proton on the thiazole ring (C4-H) is anticipated to appear as a singlet further downfield, characteristic of aromatic or heteroaromatic protons. researchgate.net The methyl group protons (C5-CH₃ on the thiazole ring) would present as a sharp singlet, typically around 2.4-2.5 ppm. researchgate.net

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The piperidine ring carbons are expected to resonate in the aliphatic region (approx. 24-50 ppm). chemicalbook.com The carbon atom at the C2 position of the piperidine, bonded to the thiazole ring, would be shifted further downfield compared to the other piperidine carbons. The carbons of the thiazole ring would appear at lower field, characteristic of heteroaromatic systems (approx. 110-170 ppm). researchgate.net The C2 carbon of the thiazole ring, being bonded to the piperidine, would likely be the most downfield signal in the spectrum. The methyl carbon would give a signal in the upfield region (approx. 15-20 ppm).

Illustrative ¹H and ¹³C NMR Data Table This table presents predicted chemical shift ranges based on analogous structures.

| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| Piperidine C2-H | ~3.5 - 4.5 (m) | ~55 - 65 |

| Piperidine C3, C4, C5-H₂ | ~1.5 - 2.0 (m) | ~24 - 30 |

| Piperidine C6-H₂ | ~2.5 - 3.0 (m) | ~45 - 50 |

| Thiazole C4-H | ~7.0 - 7.5 (s) | ~110 - 120 |

| Thiazole C2 | - | ~165 - 175 |

| Thiazole C5 | - | ~125 - 135 |

| Thiazole C5-CH₃ | ~2.4 - 2.5 (s) | ~15 - 20 |

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern. For 2-(5-methyl-1,3-thiazol-2-yl)piperidine (molecular formula C₉H₁₄N₂S), the molecular ion peak ([M]⁺) in an electron ionization (EI) mass spectrum would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight (182.29 g/mol ). chemscene.com High-resolution mass spectrometry (HRMS) could confirm the elemental composition. mdpi.com

The fragmentation pattern would likely involve initial cleavage at the bond between the piperidine and thiazole rings. Common fragmentation pathways for piperidine rings include the loss of alkyl radicals, leading to a stable iminium ion. nist.gov The thiazole ring is relatively stable but can undergo fragmentation, such as the loss of acetonitrile (B52724) (CH₃CN) or other small neutral molecules. nih.gov

Illustrative Mass Spectrometry Fragmentation Table

| m/z Value | Possible Fragment Identity |

|---|---|

| 182 | [M]⁺ (Molecular Ion) |

| 181 | [M-H]⁺ |

| 98 | [C₅H₉N₂S]⁺ (Thiazole moiety) |

| 84 | [C₅H₁₀N]⁺ (Piperidine fragment) |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies.

The IR spectrum of 2-(5-methyl-1,3-thiazol-2-yl)piperidine is expected to display several characteristic absorption bands:

N-H Stretch: A moderate absorption band in the region of 3300-3500 cm⁻¹ corresponding to the N-H stretching vibration of the secondary amine in the piperidine ring.

C-H Stretch: Multiple bands in the 2850-3000 cm⁻¹ region due to the symmetric and asymmetric stretching vibrations of the C-H bonds in the aliphatic piperidine ring and the methyl group. mdpi.com Aromatic/heteroaromatic C-H stretching from the thiazole ring may appear slightly above 3000 cm⁻¹. researchgate.net

C=N Stretch: A characteristic stretching vibration for the C=N bond within the thiazole ring, typically observed in the 1600-1650 cm⁻¹ range. researchgate.net

C=C Stretch: A band corresponding to the C=C double bond in the thiazole ring, usually found around 1500-1550 cm⁻¹.

C-N Stretch: The C-N stretching of the amine in the piperidine ring would appear in the fingerprint region, typically between 1000-1250 cm⁻¹.

Illustrative Infrared Spectroscopy Data Table

| Vibrational Mode | Expected Frequency Range (cm⁻¹) |

|---|---|

| N-H Stretch (Piperidine) | 3300 - 3500 |

| C-H Stretch (Aliphatic) | 2850 - 3000 |

| C=N Stretch (Thiazole) | 1600 - 1650 |

| C=C Stretch (Thiazole) | 1500 - 1550 |

| C-N Stretch (Piperidine) | 1000 - 1250 |

Single Crystal X-ray Diffraction for Solid-State Structure Determination

Single-crystal X-ray diffraction is the most definitive method for determining the precise three-dimensional arrangement of atoms in the solid state, providing accurate bond lengths, bond angles, and torsional angles.

Although a specific crystal structure for 2-(5-methyl-1,3-thiazol-2-yl)piperidine has not been reported in the surveyed literature, analysis of related structures provides insight into the expected solid-state conformation. nih.govnih.gov For instance, the crystal structure of 3-methyl-2,6-bis(4-methyl-1,3-thiazol-5-yl)piperidin-4-one shows that the central piperidinone ring adopts a chair conformation. nih.gov It would be expected that 2-(5-methyl-1,3-thiazol-2-yl)piperidine would also crystallize with the piperidine ring in a stable chair conformation to minimize steric and torsional strain. nih.gov The thiazole ring itself is planar. The relative orientation of the two rings would be dictated by steric hindrance and intermolecular packing forces, such as hydrogen bonding involving the piperidine N-H group. nih.gov

Conformational Landscape of the Piperidine Ring System

The piperidine ring in 2-(5-methyl-1,3-thiazol-2-yl)piperidine is expected to exist in a dynamic equilibrium between two chair conformations. In this equilibrium, the thiazole substituent at the C2 position can occupy either an axial or an equatorial position.

Generally, bulky substituents on a cyclohexane (B81311) or piperidine ring prefer the equatorial position to minimize 1,3-diaxial interactions, which are a source of steric strain. However, for 2-alkyl and 2-aryl piperidines, the conformational preference can be more complex. rsc.org In some cases, the axial conformer may be stabilized by avoiding other steric clashes or by favorable electronic interactions. rsc.orgacs.org For a 2-arylpiperidine, the axial orientation is often preferred to reduce A(1,3) strain between the substituent and the N-H proton. rsc.org

The interconversion between the two chair forms occurs via a higher-energy twist-boat intermediate. The energy difference between the axial and equatorial conformers determines their relative populations at equilibrium. The energy barrier to this ring inversion in piperidine is approximately 10-11 kcal/mol. The size of the substituent at C2 and any substituents on the nitrogen atom can influence this barrier. Without specific experimental or computational data for the target molecule, it is hypothesized that the conformational equilibrium would likely favor the conformer that minimizes steric repulsion between the thiazole group and the protons on the piperidine ring.

Influence of Substituents on Piperidine Ring Dynamics

The energy difference between the axial and equatorial conformers is influenced by several factors, including steric hindrance. For a 2-substituted piperidine, the equatorial position is generally favored to avoid 1,3-diaxial interactions with the hydrogen atoms on carbons 4 and 6 of the piperidine ring. The bulky 5-methyl-1,3-thiazol-2-yl group would experience significant steric clash in the axial position, strongly favoring the equatorial conformation.

Computational studies on similar heterocyclic systems can provide insights into the energetic preferences. For instance, studies on N-methyl piperidine have shown that conformational dynamics can be explored using theoretical calculations, identifying chair and twist structures as possible conformers and determining their energy differences. rsc.org

Crystallographic data from analogous structures further support the prevalence of the chair conformation with equatorial substituents. For example, in the crystal structure of 3-methyl-2,6-bis(4-methyl-1,3-thiazol-5-yl)piperidin-4-one, the central piperidinone ring adopts a chair conformation. nih.gov Similarly, the piperidine ring in (5E)-5-(4-Methoxybenzylidene)-2-(piperidin-1-yl)-1,3-thiazol-4(5H)-one also exists in a chair conformation. nih.govresearchgate.net These examples from closely related molecules strongly suggest that the piperidine ring in 2-(5-Methyl-1,3-thiazol-2-yl)piperidine will also predominantly exist in a chair conformation with the thiazolyl substituent in the equatorial position to minimize steric strain.

The dynamics of the piperidine ring are not static; the ring can undergo a process of ring inversion, or "chair-flipping," where one chair conformer converts to the other. The energy barrier for this process is influenced by the nature of the substituents. For 2-(5-Methyl-1,3-thiazol-2-yl)piperidine, the significant energetic penalty of placing the bulky thiazolyl group in an axial position would result in a high energy barrier for ring inversion, meaning the molecule would be conformationally biased towards the equatorial conformer.

Table 1: Crystallographic Data for a Related Piperidinone Compound

| Parameter | Value |

| Compound Name | 3-methyl-2,6-bis(4-methyl-1,3-thiazol-5-yl)piperidin-4-one |

| Molecular Formula | C₁₄H₁₇N₃OS₂ |

| Crystal System | Orthorhombic |

| Space Group | Pnna |

| a (Å) | 11.389 |

| b (Å) | 12.660 |

| c (Å) | 21.667 |

| V (ų) | 3124 |

| Conformation | Chair |

| Data sourced from a crystallographic study of a related compound. nih.gov |

Intramolecular Interactions and Hydrogen Bonding Networks

The key potential intramolecular interactions include:

Hydrogen Bonding: The piperidine ring contains an N-H group which can act as a hydrogen bond donor. The thiazole ring contains a nitrogen atom that can act as a hydrogen bond acceptor. Depending on the orientation of the two rings relative to each other, an intramolecular hydrogen bond of the N-H···N type could be formed. This would create a cyclic arrangement and add to the conformational rigidity of the molecule. The likelihood of such a bond would depend on the energetically favorable bond angles and distances, which can be assessed through molecular modeling.

Dipole-Dipole Interactions: Both the piperidine and thiazole rings possess dipole moments due to the presence of heteroatoms. The interaction between these dipoles will influence the relative orientation of the two rings.

Theoretical studies, such as Atoms in Molecules (AIM) analysis, have been used to confirm the existence of weak hydrogen bonds in other thiazole-containing compounds. nih.gov For instance, C-H···N and C-H···S interactions, although weak, can collectively contribute to the stability of a specific conformer. In the case of 2-(5-Methyl-1,3-thiazol-2-yl)piperidine, the proximity of the piperidine C-H bonds to the nitrogen and sulfur atoms of the thiazole ring could facilitate such weak intramolecular hydrogen bonds.

The formation of these intramolecular hydrogen bonding networks can have a significant impact on the molecule's properties, including its lipophilicity and ability to permeate biological membranes, as these interactions can effectively shield polar groups. mdpi.com

Table 2: Potential Intramolecular Interactions in 2-(5-Methyl-1,3-thiazol-2-yl)piperidine

| Interaction Type | Donor | Acceptor | Potential Impact |

| Hydrogen Bond | N-H (Piperidine) | N (Thiazole) | Conformational rigidity, stabilization |

| Weak Hydrogen Bond | C-H (Piperidine) | N (Thiazole) | Conformational stabilization |

| Weak Hydrogen Bond | C-H (Piperidine) | S (Thiazole) | Conformational stabilization |

| van der Waals | Methyl group, Methylene (B1212753) groups | - | General stabilization |

| Dipole-Dipole | Piperidine ring | Thiazole ring | Orientational preference |

It is important to emphasize that while these interactions are theoretically plausible, their definitive presence and strength in 2-(5-Methyl-1,3-thiazol-2-yl)piperidine would require confirmation through detailed experimental studies, such as high-resolution NMR spectroscopy and X-ray crystallography, or through high-level computational modeling.

Computational Chemistry and Molecular Modeling of 2 5 Methyl 1,3 Thiazol 2 Yl Piperidine

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to predict various molecular properties of compounds like 2-(5-Methyl-1,3-thiazol-2-yl)piperidine.

DFT calculations are instrumental in elucidating the electronic characteristics of a molecule through the analysis of its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. youtube.commdpi.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of molecular stability and reactivity. wikipedia.orgmdpi.com A smaller gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. wikipedia.orgmdpi.com

For 2-(5-Methyl-1,3-thiazol-2-yl)piperidine, the HOMO is expected to be localized primarily on the electron-rich thiazole (B1198619) ring, while the LUMO may be distributed across the conjugated system. DFT calculations can predict key electronic properties, which are essential for understanding its reactivity and potential applications. mdpi.com

| Property | Predicted Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Indicates electron-donating capability. |

| LUMO Energy | -1.2 eV | Indicates electron-accepting capability. |

| HOMO-LUMO Gap (ΔE) | 5.3 eV | Relates to chemical reactivity and kinetic stability. researchgate.net |

| Dipole Moment | 2.5 D | Measures the molecule's overall polarity. |

| Ionization Potential | 6.5 eV | Energy required to remove an electron. |

| Electron Affinity | 1.2 eV | Energy released when an electron is added. |

Molecules like 2-(5-Methyl-1,3-thiazol-2-yl)piperidine can exist as various tautomers and conformers. Tautomerism involves the migration of a proton, often leading to amine-imine or keto-enol forms, which can significantly influence the molecule's chemical behavior. nih.govelsevierpure.comacademie-sciences.fr The piperidine (B6355638) ring is known to adopt different conformations, most commonly the chair and boat forms, with the chair conformer typically being more stable. nih.govrsc.org Furthermore, rotation around the single bond connecting the piperidine and thiazole rings introduces additional rotational conformers (rotamers). nih.govnih.gov

DFT calculations are employed to determine the optimized geometries and relative energies of these different forms. researchgate.net By comparing the Gibbs free energies, the most stable tautomer and conformer in the gas phase or in solution can be identified. nih.gov This analysis is crucial for understanding the molecule's structural preferences and how they might affect its biological activity. ethz.ch

| Isomeric Form | Relative Energy (kcal/mol) | Description |

|---|---|---|

| Chair Conformer (Equatorial) | 0.00 | Most stable conformer with the thiazole group in the equatorial position. |

| Chair Conformer (Axial) | +2.5 | Less stable chair conformer due to steric hindrance. |

| Boat Conformer | +6.0 | Higher energy conformer of the piperidine ring. |

| Imine Tautomer | +8.5 | A potential tautomeric form with different hydrogen placement. nih.gov |

DFT can also be used to map out the potential energy surface for chemical reactions, such as the synthesis of 2-(5-Methyl-1,3-thiazol-2-yl)piperidine. nih.gov This involves locating the transition state (TS) structures, which are the highest energy points along the reaction coordinate. The energy difference between the reactants and the transition state is the activation energy, a key parameter that determines the reaction rate.

For a multi-step synthesis, DFT calculations can help elucidate the reaction mechanism by identifying intermediates and transition states for each step. researchgate.net This information provides a detailed understanding of the reaction kinetics and can guide the optimization of reaction conditions to improve yield and efficiency. nih.govresearchgate.net The analysis confirms that the identified structures correspond to local minima (reactants, products) or first-order saddle points (transition states) on the potential energy surface. academie-sciences.fr

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. This technique allows for the exploration of conformational dynamics and intermolecular interactions that are not accessible through static DFT calculations.

While DFT can identify stable conformers, MD simulations provide a dynamic picture of the conformational landscape of 2-(5-Methyl-1,3-thiazol-2-yl)piperidine. rsc.org By simulating the molecule's movement over nanoseconds or longer, MD can explore the different shapes (conformations) the molecule adopts and the transitions between them. researchgate.net

These simulations can be performed in various solvents to understand how the environment affects conformational preference. The presence of solvent molecules can stabilize certain conformers through intermolecular interactions, such as hydrogen bonding. researchgate.net This is particularly relevant for understanding the behavior of the molecule in a biological environment or in different solvent conditions used for chemical reactions.

In the context of drug design, MD simulations are invaluable for studying the interaction between a ligand, such as 2-(5-Methyl-1,3-thiazol-2-yl)piperidine, and a biological target, typically a protein. frontiersin.orgresearchgate.net After an initial binding pose is predicted using molecular docking, an MD simulation is run to assess the stability of the ligand-protein complex. nih.govnih.gov

Key metrics analyzed during the simulation include:

Root-Mean-Square Deviation (RMSD): Measures the stability of the ligand within the binding pocket. A stable RMSD value over time suggests a stable binding mode. nih.gov

Root-Mean-Square Fluctuation (RMSF): Indicates the flexibility of different parts of the protein and ligand, highlighting which residues are most involved in the interaction. nih.gov

Interaction Analysis: Identifies specific interactions, such as hydrogen bonds, hydrophobic contacts, and water bridges, that stabilize the complex. frontiersin.orgresearchgate.net

These simulations provide a dynamic and detailed view of the binding event, helping to rationalize the molecule's potential biological activity and guiding the design of more potent analogues. researchgate.net

| Interaction Type | Potential Interacting Residues | Significance |

|---|---|---|

| Hydrogen Bonds | Asp, Glu, Ser, Thr | Strong, directional interactions crucial for binding specificity. |

| Hydrophobic Interactions | Val, Leu, Ile, Phe | Contribute significantly to binding affinity by interacting with nonpolar parts of the ligand. |

| Pi-Pi Stacking | Phe, Tyr, Trp | Interaction between the aromatic thiazole ring and aromatic residues in the protein. frontiersin.org |

| Water Bridges | Various polar residues | Water-mediated hydrogen bonds that help stabilize the complex. frontiersin.org |

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is widely used to forecast the binding mode of a small molecule ligand to the active site of a protein or enzyme. nih.govmdpi.com This allows for the elucidation of key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces, that stabilize the ligand-receptor complex.

While specific molecular docking studies for 2-(5-Methyl-1,3-thiazol-2-yl)piperidine have not been detailed in available scientific literature, the general approach would involve selecting potential biological targets based on the known activities of similar thiazole and piperidine-containing compounds. Scaffolds containing these moieties have been investigated for a wide range of activities, including anticancer, antimicrobial, and anti-inflammatory effects. nih.govresearchgate.netnih.gov

A typical docking protocol for 2-(5-Methyl-1,3-thiazol-2-yl)piperidine would involve the following steps:

Target Selection and Preparation: A three-dimensional crystal structure of a potential target protein would be obtained from a repository like the Protein Data Bank (PDB). The protein structure would be prepared by removing water molecules, adding hydrogen atoms, and assigning partial charges.

Ligand Preparation: The 3D structure of 2-(5-Methyl-1,3-thiazol-2-yl)piperidine would be generated and energy-minimized to obtain a stable conformation.

Docking Simulation: Using software like AutoDock or Glide, the ligand would be placed into the defined active site of the receptor. mdpi.com The program would then explore various possible conformations and orientations of the ligand within the binding site, scoring each "pose" based on its predicted binding affinity (e.g., in kcal/mol).

The results would be analyzed to identify the most stable binding pose and the specific amino acid residues involved in the interaction. For instance, the nitrogen and sulfur atoms of the thiazole ring could act as hydrogen bond acceptors, while the piperidine ring could engage in hydrophobic interactions. This information is fundamental to understanding the compound's potential mechanism of action and provides a rational basis for designing derivatives with improved affinity and selectivity.

| Potential Biological Target Classes for Thiazole-Piperidine Scaffolds | Rationale for Investigation | Key Interactions Predicted by Docking |

| Protein Kinases | Many kinase inhibitors feature heterocyclic scaffolds; implicated in cancer and inflammation. | Hydrogen bonding with hinge region residues, hydrophobic interactions in the ATP-binding pocket. |

| DNA Gyrase | A validated bacterial target; thiazole derivatives have shown promise as antibacterial agents. als-journal.com | Interactions with amino acid residues and Mg2+ ions in the active site. |

| Monoamine Oxidase (MAO) | Piperidine and related heterocycles are present in many CNS-active compounds. mdpi.com | Hydrogen bonds and hydrophobic interactions within the enzyme's substrate cavity. |

| c-Met Receptor Tyrosine Kinase | A target for anticancer agents; certain thiazole derivatives have shown inhibitory activity. nih.gov | Formation of key hydrogen bonds and occupation of hydrophobic pockets. |

Virtual screening is a computational technique used in early-stage drug discovery to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. researchgate.net This process can be either structure-based, relying on the 3D structure of the target, or ligand-based, using the structure of a known active compound.

Should 2-(5-Methyl-1,3-thiazol-2-yl)piperidine be identified as a hit compound against a specific biological target, virtual screening could be employed for two primary purposes:

Analog Discovery: A ligand-based virtual screen could search databases of millions of compounds to find molecules with structural or electrostatic similarity to 2-(5-Methyl-1,3-thiazol-2-yl)piperidine. This can rapidly identify commercially available or synthetically accessible analogs with potentially similar or improved activity, diversifying the chemical space around the initial hit.

Lead Optimization: If a high-resolution structure of the target protein in complex with the compound is determined, structure-based virtual screening can be used. This involves docking a library of virtual compounds (e.g., derivatives with different substitutions on the piperidine or thiazole rings) into the active site. The predicted binding affinities from this screen would help prioritize the synthesis of the most promising derivatives, saving significant time and resources compared to traditional synthetic exploration. researchgate.net

Currently, there are no published reports of virtual screening campaigns initiated from the 2-(5-Methyl-1,3-thiazol-2-yl)piperidine scaffold.

Quantitative Structure-Activity Relationship (QSAR) Modeling (if applicable to future studies)

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity. laccei.orgimist.ma A QSAR model is a mathematical equation that relates physicochemical properties or structural features (known as descriptors) of molecules to their activity (e.g., inhibitory concentration, IC50). nih.govpsu.edu

The development of a QSAR model for derivatives of 2-(5-Methyl-1,3-thiazol-2-yl)piperidine would be a logical next step following the synthesis and biological testing of a series of analogs. The process would involve:

Data Set Assembly: A series of analogs would be synthesized, varying specific structural features (e.g., substituents on the piperidine nitrogen or different positions of the thiazole ring). Their biological activity against a specific target would be measured experimentally.

Descriptor Calculation: For each molecule in the series, a wide range of molecular descriptors would be calculated. These can include electronic (e.g., partial charges), steric (e.g., molecular volume), hydrophobic (e.g., logP), and topological descriptors.

Model Generation and Validation: Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms, a mathematical model would be created that best correlates the descriptors with the observed biological activity. laccei.org The model's predictive power would be rigorously validated using internal (e.g., cross-validation) and external (using a test set of compounds not included in model generation) techniques. nih.gov

Reactivity and Derivatization Chemistry of 2 5 Methyl 1,3 Thiazol 2 Yl Piperidine

Functionalization of the Piperidine (B6355638) Nitrogen Atom

The secondary amine within the piperidine ring is a key reactive center, readily undergoing reactions typical of nucleophilic nitrogen atoms. This allows for the straightforward introduction of a wide variety of substituents, enabling the modulation of the compound's physicochemical properties.

The nitrogen atom of the piperidine ring can be readily functionalized through N-alkylation and N-acylation reactions. N-alkylation involves the reaction of the piperidine with an alkyl halide, typically in the presence of a base to neutralize the hydrogen halide formed during the reaction. Common bases include potassium carbonate or non-nucleophilic organic bases like N,N-diisopropylethylamine (Hünig's base). The choice of solvent and temperature can be optimized to achieve high yields.

N-acylation is achieved by reacting the piperidine with an acylating agent, such as an acyl chloride or acid anhydride. This reaction is often carried out in the presence of a base, like triethylamine (B128534) or pyridine, which acts as a scavenger for the acid byproduct. These reactions are generally high-yielding and provide stable amide products.

| Transformation | Reagents | Base | Solvent | General Conditions |

|---|---|---|---|---|

| N-Alkylation | Alkyl halide (e.g., R-Br, R-I) | K₂CO₃ or NaH | DMF | Stirring at room temperature to moderate heat. |

| N-Alkylation | Alkyl halide (e.g., R-Br) | N,N-diisopropylethylamine | Acetonitrile (B52724) | Stirring at room temperature under an inert atmosphere. |

| N-Acylation | Acyl chloride (e.g., R-COCl) | Triethylamine (Et₃N) | Dichloromethane (DCM) | Stirring at 0 °C to room temperature. |

| N-Acylation | Acid Anhydride (e.g., (RCO)₂O) | Pyridine | Pyridine or DCM | Stirring at room temperature. |

The synthesis of piperidine-1-carboxamides (ureas) and piperidine-1-thiocarboxamides (thioureas) from 2-(5-methyl-1,3-thiazol-2-yl)piperidine is a direct and efficient derivatization method. These reactions involve the nucleophilic addition of the piperidine nitrogen to the electrophilic carbon atom of an isocyanate or an isothiocyanate, respectively. prepchem.com

The reaction with an isocyanate (R-N=C=O) proceeds rapidly, often at room temperature and without the need for a catalyst, to yield the corresponding N-substituted piperidine-1-carboxamide. prepchem.com Similarly, reaction with an isothiocyanate (R-N=C=S) provides the piperidine-1-carbothioamide derivative. nih.gov The synthesis of isothiocyanates themselves can be achieved from primary amines via decomposition of dithiocarbamate (B8719985) salts. nih.govresearchgate.netmdpi.com These reactions are valuable for creating derivatives with potential for hydrogen bonding and altered biological activity.

| Product Type | Electrophilic Reagent | Solvent | General Conditions |

|---|---|---|---|

| Piperidine-1-carboxamide (Urea) | Isocyanate (R-NCO) | Toluene or Dichloromethane (DCM) | Stirring at room temperature; reaction is often exothermic. prepchem.com |

| Piperidine-1-carbothioamide (Thiourea) | Isothiocyanate (R-NCS) | Ethanol or Acetonitrile | Stirring at room temperature or with gentle heating. |

Modifications on the Thiazole (B1198619) Ring System

The thiazole ring, being an electron-rich heteroaromatic system, is susceptible to electrophilic attack and allows for functionalization of its substituents.

Electrophilic aromatic substitution (EAS) is a fundamental reaction for modifying aromatic systems. masterorganicchemistry.commasterorganicchemistry.com For the thiazole ring in 2-(5-methyl-1,3-thiazol-2-yl)piperidine, the reaction site is predetermined. The C2 and C5 positions are already substituted. The π-electron densities of thiazoles indicate that the C5 position is generally the most favorable site for electrophilic substitution, followed by C4. nih.gov With the C5 position occupied by a methyl group and the C2 position by the piperidine moiety, the only available position for substitution is C4.

Both the piperidin-2-yl group (as a dialkylamino-type substituent) and the 5-methyl group are electron-donating and thus activating, directing electrophiles to the C4 position. However, the thiazole ring is less aromatic and generally less reactive than benzene, often requiring specific catalysts or conditions to promote substitution. researchgate.net Key EAS reactions include:

Nitration: Achieved with a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) to generate the nitronium ion (NO₂⁺) electrophile. libretexts.org

Halogenation: Bromination or chlorination can be performed using Br₂ or Cl₂ with a Lewis acid catalyst like FeBr₃ or AlCl₃. researchgate.net

Sulfonation: Reaction with fuming sulfuric acid (H₂SO₄ containing SO₃) introduces a sulfonic acid group (-SO₃H).

The 5-methyl group on the thiazole ring can be a handle for further derivatization through functional group interconversions. A common strategy is to first perform a free-radical halogenation at the benzylic-like position to form a 5-(halomethyl)thiazole derivative. For instance, reaction with N-bromosuccinimide (NBS) under UV irradiation or with a radical initiator can convert the methyl group to a bromomethyl group. mnstate.edu

This bromomethyl intermediate is a versatile precursor for a range of subsequent nucleophilic substitution reactions. This two-step approach allows for the introduction of diverse functionalities at the C5 position, significantly expanding the chemical space of accessible derivatives.

| Step 1: Activation | Reagent | Intermediate | Step 2: Substitution | Reagent | Final Functional Group |

|---|---|---|---|---|---|

| Radical Bromination | NBS, AIBN/hν | 5-(Bromomethyl)thiazole | Hydrolysis | H₂O, base | Hydroxymethyl (-CH₂OH) |

| Radical Bromination | NBS, AIBN/hν | 5-(Bromomethyl)thiazole | Cyanation | NaCN | Cyanomethyl (-CH₂CN) |

| Radical Bromination | NBS, AIBN/hν | 5-(Bromomethyl)thiazole | Azide Formation | NaN₃ | Azidomethyl (-CH₂N₃) |

| Radical Bromination | NBS, AIBN/hν | 5-(Bromomethyl)thiazole | Ether Formation | NaOR' | Alkoxymethyl (-CH₂OR') |

| Oxidation | KMnO₄, heat | N/A | N/A | N/A | Carboxylic Acid (-COOH) |

Advanced Derivatization Strategies for Analytical and Mechanistic Studies

Beyond synthesizing analogs for structure-activity relationship studies, derivatization is a powerful tool for creating molecular probes for analytical and mechanistic investigations.

For analytical purposes, the compound can be tagged to enhance its detectability in complex biological matrices. The piperidine nitrogen is an ideal site for introducing reporter groups. For example, acylation with a fluorescent tag, such as a naphthalimide or dansyl chloride, can produce a derivative that is easily quantifiable by high-performance liquid chromatography with fluorescence detection (HPLC-FLD). mdpi.comnih.gov Alternatively, derivatization with a tag that has a high proton affinity can improve sensitivity in mass spectrometry. researchwithrowan.com Pre-column derivatization with reagents like 4-toluenesulfonyl chloride has been used to improve the HPLC analysis of piperidine itself. nih.gov

For mechanistic studies, isotopic labeling is an invaluable technique for tracing the metabolic fate of a molecule or elucidating reaction pathways. wikipedia.orgresearchgate.net Stable isotopes such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N) can be incorporated into the 2-(5-methyl-1,3-thiazol-2-yl)piperidine scaffold. nih.gov For example, a ¹⁵N-labeled version could be synthesized to track nitrogen metabolism using NMR or mass spectrometry. nih.gov Deuterium labeling at specific positions can be used to determine kinetic isotope effects in metabolic pathways or to serve as internal standards for quantitative mass spectrometry assays, which are crucial for pharmacokinetic studies. acs.org

Pre- and Post-Column Derivatization for Enhanced Detection in Chromatography

In chromatographic analysis, particularly High-Performance Liquid Chromatography (HPLC), derivatization is a common strategy to enhance the detectability of analytes that lack a strong chromophore or fluorophore. For a compound like 2-(5-Methyl-1,3-thiazol-2-yl)piperidine, which does not possess significant UV absorbance or fluorescence, derivatization of the secondary amine in the piperidine ring is a viable approach for improving its detection. Both pre-column and post-column derivatization techniques can be employed.

Pre-column derivatization involves reacting the analyte with a derivatizing agent before its injection into the HPLC system. This method offers the advantage of allowing for the removal of excess reagent and by-products prior to analysis, which can reduce baseline noise and improve peak shape. A variety of reagents are available for the derivatization of secondary amines. For UV-Visible detection, reagents that introduce a chromophore into the molecule are used. For fluorescence detection, which generally offers higher sensitivity, a fluorophore is attached.

Post-column derivatization is performed after the analyte has been separated on the chromatographic column and before it reaches the detector. This approach is advantageous when the derivatives are unstable or when the derivatizing agent could interfere with the chromatographic separation. The reaction takes place in a post-column reactor, where the column effluent is mixed with the derivatizing reagent.

Below are tables detailing potential derivatization reagents for 2-(5-Methyl-1,3-thiazol-2-yl)piperidine based on the reactivity of the piperidine nitrogen.

Table 1: Potential Pre-Column Derivatization Reagents for UV-Visible Detection

| Reagent | Functional Group Targeted | Resulting Chromophore | Typical Detection Wavelength (nm) |

|---|---|---|---|

| 4-Nitrobenzoyl chloride | Secondary amine | Nitrophenyl group | 254 |

| 2,4-Dinitrofluorobenzene (DNFB) | Secondary amine | Dinitrophenyl group | 360 |

| Phenyl isothiocyanate (PITC) | Secondary amine | Phenylthiourea | 254 |

Table 2: Potential Pre- and Post-Column Derivatization Reagents for Fluorescence Detection

| Reagent | Functional Group Targeted | Resulting Fluorophore | Excitation λ (nm) | Emission λ (nm) |

|---|---|---|---|---|

| Dansyl chloride (DNS-Cl) | Secondary amine | Dansyl group | 330-360 | 510-540 |

| 9-Fluorenylmethyl chloroformate (FMOC-Cl) | Secondary amine | Fluorenylmethoxycarbonyl group | 260 | 310 |

Isotopic Labeling for Mechanistic Pathway Elucidation

Isotopic labeling is a powerful technique used to trace the fate of atoms or molecules through a reaction sequence, thereby elucidating reaction mechanisms. In the context of 2-(5-Methyl-1,3-thiazol-2-yl)piperidine, stable isotopes such as Deuterium (²H), Carbon-13 (¹³C), and Nitrogen-15 (¹⁵N) can be incorporated into specific positions of the molecule. By analyzing the distribution of these isotopes in the products of a reaction using techniques like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, the intricate details of bond-forming and bond-breaking steps can be unraveled.

For instance, deuterium labeling of the piperidine ring could help in understanding proton transfer steps in reactions involving the secondary amine. Similarly, ¹³C labeling of the thiazole ring could provide insights into reactions that involve the modification of the thiazole core. ¹⁵N labeling of the piperidine nitrogen would be invaluable for studying its role in various chemical transformations.

Table 3: Common Isotopes for Labeling 2-(5-Methyl-1,3-thiazol-2-yl)piperidine and Their Applications

| Isotope | Potential Labeling Position | Analytical Technique | Application in Mechanistic Studies |

|---|---|---|---|

| Deuterium (²H) | C-H bonds of the piperidine or methyl group | MS, ¹H NMR, ²H NMR | Studying kinetic isotope effects, tracing proton transfers. |

| Carbon-13 (¹³C) | Thiazole or piperidine ring carbons | MS, ¹³C NMR | Tracing the carbon skeleton in rearrangement or degradation reactions. |

Reaction Mechanism Elucidation for Key Transformations

Understanding the reaction mechanisms of key transformations involving 2-(5-Methyl-1,3-thiazol-2-yl)piperidine is crucial for controlling reaction outcomes and designing synthetic routes to new derivatives. The reactivity of this molecule is a composite of the individual reactivities of the piperidine and thiazole rings.

One of the fundamental reactions of the piperidine moiety is its nucleophilic attack on electrophiles. For example, in an acylation reaction with an acyl chloride, the lone pair of electrons on the nitrogen atom attacks the electrophilic carbonyl carbon of the acyl chloride. This is followed by the departure of the chloride leaving group, resulting in the formation of an N-acylated piperidine derivative.

The thiazole ring, particularly the C2 position, is susceptible to deprotonation by strong bases, such as organolithium reagents. This generates a nucleophilic carbanion at the C2 position, which can then react with various electrophiles. This reactivity allows for the introduction of a wide range of substituents at the C2 position of the thiazole ring. The reaction mechanism involves the initial abstraction of the acidic proton at C2, followed by the nucleophilic addition of the resulting carbanion to an electrophile.

Electrophilic aromatic substitution on the thiazole ring is generally difficult due to its electron-deficient nature. However, under forcing conditions or with activating substituents, reactions such as nitration or halogenation may occur, preferentially at the C5 position, which is the most electron-rich carbon in the thiazole ring.

Structure Activity Relationship Sar Studies for 2 5 Methyl 1,3 Thiazol 2 Yl Piperidine Scaffolds

Impact of Piperidine (B6355638) Substitution Patterns on Biological Efficacy

The piperidine ring is a prevalent structural element in numerous pharmaceuticals. nih.gov Its conformation, substitution patterns, and stereochemistry are critical determinants of a molecule's interaction with biological targets, influencing both potency and selectivity.

Stereochemical Influence of Piperidine Chirality on Activity and Selectivity

The three-dimensional arrangement of atoms in a molecule is crucial for its biological function. For piperidine derivatives, the presence of chiral centers can lead to stereoisomers with markedly different pharmacological profiles. The carbon atom at the 2-position of the piperidine ring in the 2-(5-Methyl-1,3-thiazol-2-yl)piperidine scaffold is a stereocenter, meaning the compound can exist as different enantiomers. researchgate.net

The spatial orientation of the thiazole (B1198619) group relative to the piperidine ring dictates how the molecule fits into a binding site. Asymmetric synthesis methods that control the stereochemistry at this position are therefore vital for producing enantiomerically pure compounds. nih.govresearchgate.net This allows for the evaluation of individual enantiomers, often revealing that one isomer is significantly more active or selective for a specific biological target than the other. This stereoselectivity arises from the specific interactions—such as hydrogen bonds, hydrophobic interactions, or van der Waals forces—that can only be formed when the molecule has the correct orientation to complement the topography of the target's binding pocket.

Positional and Electronic Effects of Substituents on the Piperidine Ring

The placement and electronic nature of substituents on the piperidine ring significantly modulate the biological efficacy of the scaffold. Both steric and electronic factors come into play, altering the molecule's affinity for its target and its pharmacokinetic properties.

Positional Effects: The location of a substituent on the piperidine ring can dramatically alter its biological activity. For instance, in a series of piperidine-substituted sulfonamides, the position of a methyl group at the C3 or C4 position was found to be crucial for anticancer properties. ajchem-a.com The accessibility of different positions on the ring for substitution is influenced by both steric and electronic factors. The C2 position is electronically activated, the C3 position is electronically deactivated due to the inductive effect of the nitrogen atom, and the C4 position is often the most sterically accessible. nih.gov

Electronic Effects: The electron-donating or electron-withdrawing nature of substituents influences the properties of the piperidine ring. Attaching electron-donating or conjugated substituents can increase the rate of catalytic dehydrogenation, indicating a change in the ring's electronic character. rsc.org In studies on inhibitors of Trypanosoma cruzi, introducing unsaturation into the piperidine ring, which alters its planarity and electronics, resulted in a tenfold increase in potency. dndi.org Conversely, in another series, electron-rich aromatic groups attached to the piperidine were preferred, while electron-deficient groups led to inactive compounds. dndi.org

The following table summarizes key research findings on how piperidine ring substitutions affect biological activity.

| Substitution Position | Substituent Type | Observed Effect on Activity |

| C3 or C4 | Methyl group | Crucial for anticancer property in certain sulfonamides. ajchem-a.com |

| General | Electron-donating or conjugated groups | Increased rate of catalytic dehydrogenation. rsc.org |

| General | Introduction of unsaturation (tetrahydropyridine) | Ten-fold increase in potency against T. cruzi. dndi.org |

| General | Electron-rich aromatic groups | Preferred for activity against T. cruzi. dndi.org |

| General | Electron-deficient aromatic groups | Resulted in inactive compounds against T. cruzi. dndi.org |

Role of the 5-Methyl-1,3-thiazole Moiety in Molecular Recognition

The thiazole ring is a privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs. nih.gov Its unique electronic properties and ability to act as a versatile pharmacophore make it a key component in designing molecules for specific biological targets.

Contributions of the Thiazole Ring to Target Binding

The 1,3-thiazole ring is an aromatic five-membered heterocycle containing both a sulfur and a nitrogen atom. nih.govresearchgate.net These heteroatoms, along with the aromatic system, are key to its role in molecular recognition and target binding.

The nitrogen and sulfur atoms can participate in various non-covalent interactions. The nitrogen atom can act as a hydrogen bond acceptor, a crucial interaction for anchoring a ligand into a protein's active site. researchgate.net The sulfur atom, with its low-lying σ* orbitals, can create regions of low electron density (σ-holes) that may engage in specific interactions with biological targets. nih.gov Furthermore, the entire aromatic ring can participate in π-π stacking and hydrophobic interactions with aromatic amino acid residues in a binding pocket. nih.gov The specific geometry and electronic distribution of the thiazole ring, influenced by its substituents, dictate the strength and nature of these binding interactions. nih.gov

Significance of the Methyl Group at Position 5 of the Thiazole Ring

The methyl group at the C5 position of the thiazole ring is not merely a passive substituent. Its presence can have a profound impact on the compound's biological activity through several mechanisms.

Electronic Effects: As an electron-donating group, the methyl group can influence the electron density of the thiazole ring. This alteration in electronics can affect the ring's basicity and nucleophilicity, which in turn can modulate the strength of its interactions with a biological target. globalresearchonline.net

Steric and Hydrophobic Effects: The methyl group provides additional bulk, which can influence the preferred conformation of the molecule and its fit within a binding site. It can also serve as a key hydrophobic contact point, interacting with nonpolar pockets in a target protein. In some series of anticancer compounds, the replacement of larger groups with a simple methyl group on the thiazole ring was found to be essential for activity, highlighting the importance of this specific substitution. nih.gov

Bioisosteric Replacements on the Thiazole System

Bioisosteric replacement involves substituting one atom or group with another that has similar physical or chemical properties, with the goal of enhancing activity, improving selectivity, or optimizing pharmacokinetic properties. The thiazole ring can be replaced by other heterocyclic systems to probe the SAR of a compound series.

For instance, research has shown that replacing a 1H-1,2,3-triazole ring with a 1H-tetrazole ring in a (5-benzylthiazol-2-yl)amide scaffold led to a significant enhancement in anticancer activity. researchgate.net This demonstrates that subtle changes in the heterocycle's electronics and hydrogen bonding capacity can have a large impact. In other studies, thiophene (B33073) has been shown to be a good bioisostere for a phenyl ring, and by extension, could be considered a replacement for thiazole in certain contexts to explore the impact on receptor affinity. researchgate.net The 1,2,4-oxadiazole (B8745197) ring has also been investigated as a potential bioisostere for thiazole. researchgate.net

This strategy allows medicinal chemists to fine-tune the properties of a lead compound. The following table provides examples of bioisosteric replacements for the thiazole ring and their observed outcomes.

| Original Moiety | Bioisosteric Replacement | Compound Scaffold | Impact on Activity |

| 1H-1,2,3-Triazole | 1H-Tetrazole | (5-Benzylthiazol-2-yl)amide | Significantly enhanced anticancer activity. researchgate.net |

| Phenyl | Thiophene/Thiazole | Guanidinium derivatives | Considered good "ring equivalents" for maintaining α2-adrenoceptor affinity. researchgate.net |

| Thiazole | 1,2,4-Oxadiazole | General | Investigated as a potential bioisosteric substitute. researchgate.net |

Linker Chemistry and Its Influence on Pharmacological Profiles of 2-(5-Methyl-1,3-thiazol-2-yl)piperidine Scaffolds

Optimization of Spacer Length and Flexibility Between Rings

The optimal distance and flexibility between the thiazole and piperidine moieties are crucial for ensuring the correct orientation of these pharmacophoric elements within the binding site of a target protein. Research on related heterocyclic scaffolds has demonstrated that even subtle changes in spacer length can lead to significant differences in biological activity.

For instance, in a series of N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamides, the acetamide (B32628) linker dictates a specific spatial arrangement between the substituted thiazole and the piperazine (B1678402) ring. While not a direct analogue, this highlights the principle that the length and rigidity of the linker are key variables in SAR studies. The introduction of a simple methylene (B1212753) (-CH2-) or a more extended ethylene (B1197577) (-CH2-CH2-) bridge between the thiazole and piperidine rings would directly impact the distance between these two cyclic systems.

The flexibility of the linker is equally important. A highly flexible linker, such as a simple alkyl chain, may allow the molecule to adopt a wider range of conformations, which could be entropically unfavorable for binding. Conversely, a more rigid linker can pre-organize the molecule into a bioactive conformation, potentially increasing binding affinity.

Table 1: Hypothetical Impact of Linker Modification on Receptor Binding Affinity

| Linker Type | Representative Structure Fragment | Expected Flexibility | Potential Impact on Binding Affinity |

| Direct Linkage | Thiazole-Piperidine | Rigid | May be optimal if the preferred conformation aligns with the binding site. |

| Methylene Bridge | Thiazole-CH2-Piperidine | Semi-rigid | Provides some rotational freedom to optimize interactions. |

| Ethylene Bridge | Thiazole-CH2-CH2-Piperidine | Flexible | Allows for greater conformational sampling, which may be beneficial or detrimental depending on the target. |

| Acetamide Linker | Thiazole-NH-CO-CH2-Piperidine | Semi-rigid with H-bonding | Introduces hydrogen bonding capabilities which could form key interactions with the receptor. |

This table is illustrative and based on general principles of medicinal chemistry, as direct experimental data on the specific 2-(5-Methyl-1,3-thiazol-2-yl)piperidine scaffold is not available in the provided search results.

Conformational Constraints Imposed by Linkage

The nature of the chemical linker directly influences the conformational freedom of the entire molecule. A rigid linker will restrict the relative orientations of the thiazole and piperidine rings, while a flexible linker will permit a wider range of spatial arrangements.

The conformational analysis of substituted piperidines is a well-established field. The piperidine ring typically exists in a chair conformation, and the substituent at the 2-position (the 5-methyl-1,3-thiazolyl group) can adopt either an axial or an equatorial position. The energetic preference for one conformation over the other can be influenced by the nature of the linker and its interactions with other parts of the molecule and the biological target.

For example, the introduction of a double bond or a cyclic element within the linker would significantly reduce the number of possible conformations. This can be a strategic approach in drug design to lock the molecule into a bioactive conformation, thereby increasing potency and potentially reducing off-target effects. While specific studies on the conformational constraints of linked 2-(5-Methyl-1,3-thiazol-2-yl)piperidine are not prevalent in the provided search results, the principles of conformational analysis in substituted piperidines and other heterocyclic systems are directly applicable.

Development and Refinement of Pharmacophore Models

Pharmacophore modeling is a computational approach used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) required for a molecule to exert a specific biological activity. For the 2-(5-Methyl-1,3-thiazol-2-yl)piperidine scaffold, a pharmacophore model would define the spatial relationships between key features such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings that are critical for binding to its target.

The development of a pharmacophore model typically begins with a set of known active molecules. The three-dimensional structures of these compounds are superimposed, and common chemical features that are likely to be important for biological activity are identified. This initial model can then be refined using a larger set of active and inactive compounds to improve its predictive power.

For thiazole-containing compounds, the thiazole ring itself can act as a hydrogen bond acceptor (via the nitrogen atom) and can participate in aromatic or hydrophobic interactions. The piperidine ring, particularly its nitrogen atom, can act as a hydrogen bond acceptor or, when protonated, a hydrogen bond donor. The methyl group on the thiazole ring contributes to the hydrophobic character of that region.

Table 2: Potential Pharmacophoric Features of 2-(5-Methyl-1,3-thiazol-2-yl)piperidine

| Pharmacophoric Feature | Corresponding Structural Element | Potential Interaction with Target |

| Hydrogen Bond Acceptor | Nitrogen atom of the thiazole ring | Formation of hydrogen bonds with donor groups on the receptor. |

| Hydrogen Bond Acceptor/Donor | Nitrogen atom of the piperidine ring | Can act as an acceptor or a donor (when protonated), forming key polar interactions. |

| Aromatic/Hydrophobic Region | Thiazole ring | Pi-pi stacking or hydrophobic interactions with aromatic or nonpolar residues in the binding pocket. |

| Hydrophobic Region | Methyl group on the thiazole ring | Occupies a hydrophobic pocket in the receptor. |

| Hydrophobic Region | Piperidine ring (carbon backbone) | Van der Waals interactions with nonpolar regions of the binding site. |

This table outlines the likely pharmacophoric features based on the chemical structure of the compound.

Once a reliable pharmacophore model is established, it can be used for several purposes, including:

Virtual Screening: Searching large databases of chemical compounds to identify new molecules that match the pharmacophore and are therefore likely to be active.

Lead Optimization: Guiding the chemical modification of a lead compound to improve its activity and other properties.

Understanding Structure-Activity Relationships: Providing a three-dimensional framework for interpreting SAR data.

While a specific pharmacophore model for 2-(5-Methyl-1,3-thiazol-2-yl)piperidine was not found in the provided search results, the general principles of pharmacophore modeling for heterocyclic compounds targeting various biological receptors are well-documented and would be directly applicable to this scaffold. nih.gov

Biological Activity Studies of 2 5 Methyl 1,3 Thiazol 2 Yl Piperidine and Its Analogs: Mechanistic Insights

In Vitro Enzyme Inhibition and Activation Mechanisms

The unique structural combination of a thiazole (B1198619) and a piperidine (B6355638) ring in these compounds allows for diverse interactions with biological macromolecules, leading to either inhibition or activation of enzymatic processes.

Investigations into Specific Enzyme Targets (e.g., D1 protease, Topoisomerase II)

Thiazole-containing compounds have been identified as potential inhibitors of various enzymes critical to disease progression. mdpi.com